Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
IUPAC Nomenclature and Systematic Naming Conventions for Spirocyclic Compounds
The compound tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate adheres to IUPAC nomenclature conventions for spirocyclic systems. The core structure is denoted by the prefix spiro, followed by the von Baeyer descriptor in square brackets, which specifies the number of atoms in each ring excluding the spiro atom. The indoline and piperidine rings are fused at positions 3 (indoline) and 4' (piperidine), forming a bicyclic spiro system.
Key naming conventions :
- Spiro descriptor : The prefix "spiro" indicates a single shared atom (spiro atom) linking two rings.
- Ring components : The indoline (a fused indole system) and piperidine (a six-membered nitrogen-containing ring) are identified as parent structures.
- Substituents :
- 6-bromo : The bromine atom is located at position 6 of the piperidine ring.
- 2-oxo : A ketone group is present at position 2 of the spiro system.
- 1'-carboxylate : A tert-butyl ester group is attached to the piperidine ring at position 1'.
Systematic naming steps :
- Identify the spiro junction : The shared carbon atom connects the indoline (position 3) and piperidine (position 4').
- Assign priorities : The indoline ring is numbered starting from the spiro atom, proceeding through the smaller ring first (if applicable).
- Locate substituents : The bromine at position 6 and the tert-butyl ester at position 1' are specified.
| Component | Role in Nomenclature | IUPAC Convention Example |
|---|---|---|
| Spiro junction | Shared carbon atom | spiro[indoline-3,4'-piperidine] |
| Indoline ring | Parent heterocyclic system | 2-oxo-indoline |
| Piperidine ring | Parent heterocyclic system | 6-bromo-4'-piperidine |
| Tert-butyl ester | Substituent | 1'-carboxylate tert-butyl ester |
Comparative analysis :
Crystallographic Analysis of Spiro[indoline-3,4'-piperidine] Core Architecture
The spiro[indoline-3,4'-piperidine] core exhibits a rigid bicyclic structure due to the shared spiro atom, which restricts rotational freedom. While direct crystallographic data for this compound is unavailable, insights can be drawn from analogous spiro systems.
Key structural features :
- Spiro atom geometry : The shared carbon adopts a tetrahedral geometry, with bond angles influenced by ring strain.
- Indoline ring : The fused indole system (benzene + pyrrole) is planar, stabilized by aromaticity.
- Piperidine ring : The six-membered ring likely adopts a chair conformation, with substituents (e.g., bromine) in equatorial positions to minimize steric strain.
| Parameter | Expected Value (Å) | Source Analog |
|---|---|---|
| Spiro C–C bond length | 1.50–1.55 | Spiro[5.5]undecane |
| Indoline N–C bond | 1.35–1.40 | Indole derivatives |
| Piperidine N–C bond | 1.45–1.50 | Piperidine |
Challenges in crystallography :
- Steric hindrance : The tert-butyl group may limit crystal packing efficiency.
- Conformational flexibility : The piperidine ring’s chair flip dynamics could complicate structure determination.
Conformational Dynamics of the Bicyclic System
The spiro core’s conformation is governed by the interplay between ring strain and steric effects.
Conformational modes :
- Indoline ring : Fixed in a planar, aromatic conformation due to resonance stabilization.
- Piperidine ring :
- Chair conformation : Dominant form, with substituents (e.g., bromine) in equatorial positions.
- Boat conformation : Rare, due to increased steric strain from axial substituents.
Impact of substituents :
- 6-bromo : The bromine atom’s size and electronegativity stabilize the equatorial position in the piperidine chair.
- 2-oxo : The ketone group introduces electron-withdrawing effects, influencing electronic distribution (discussed in 1.4).
| Conformation | Energy (kcal/mol) | Dominance |
|---|---|---|
| Piperidine chair | 0 (reference) | High |
| Piperidine boat | +2–3 | Low |
| Indoline non-planar | +5–10 | Not observed |
Electronic Distribution Patterns in Brominated Spiro Scaffolds
The bromine substituent at position 6 significantly alters the electronic landscape of the spiro system.
Electronic effects :
- Inductive withdrawal : Bromine’s electronegativity (3.16 Pauling) withdraws electron density from adjacent carbons, enhancing electrophilicity.
- Hyperconjugation : The C–Br σ* orbital participates in resonance, stabilizing adjacent double bonds (e.g., in the indoline ring).
- Steric shielding : The bromine atom’s size (van der Waals radius: 1.85 Å) may hinder nucleophilic attack at nearby positions.
Comparative electronic profiles :
| Substituent | Electronegativity | Inductive Effect | Hyperconjugation |
|---|---|---|---|
| Br | 3.16 | Strongly -I | Moderate |
| Cl | 3.00 | Strongly -I | Moderate |
| F | 4.00 | Strongly -I | Weak |
Implications for reactivity :
- Electrophilic sites : The bromine-adjacent carbon (C5) becomes more susceptible to nucleophilic substitution.
- Oxidation resistance : The spiro system’s electron-deficient nature may reduce susceptibility to oxidative degradation.
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKMSPVLZVMPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)Br)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that spiro compounds, which this compound is a part of, interact with a wide range of receptors. These receptors play crucial roles in various biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors.
Mode of Action
Due to their structure, spiro compounds are known to interact with a wide range of receptors. This interaction leads to various biological activities, which has resulted in significant interest in developing efficient methods to prepare spiro compounds.
Biochemical Pathways
Given the wide range of receptors that spiro compounds interact with, it can be inferred that multiple biochemical pathways could potentially be affected.
Result of Action
Spiro compounds have been shown to exhibit a variety of interesting biological activities, suggesting that this compound could have similar effects.
Biological Activity
Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS Number: 1160247-29-9) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21BrN2O3
- Molecular Weight : 381.27 g/mol
- Purity : 97%
- Boiling Point : Predicted at approximately 501.5 °C
- Density : Approximately 1.46 g/cm³
- pKa : 12.85 .
The biological activity of this compound is primarily attributed to its structural similarities with known pharmacophores that exhibit anticancer and antimicrobial properties. The compound is believed to interact with various biological targets, including:
- Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, specifically at the G2/M phase, leading to apoptosis.
- VEGFR Inhibition : Similar compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound:
-
In Vitro Studies :
- A study demonstrated that isatin derivatives exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values ranging from 0.4 to 12.90 μM against breast and lung cancer cells .
- Another study indicated that similar spiro compounds could induce apoptosis in MDA-MB-231 breast cancer cells through mitochondrial pathways, suggesting that tert-butyl 6-bromo derivatives might share this mechanism .
- In Vivo Studies :
Antimicrobial Activity
Research has also pointed towards the antimicrobial potential of related compounds:
- A study on pyrimidine-containing hybrids revealed significant antimicrobial activity against various pathogens, suggesting that the spiro[indoline-piperidine] framework could enhance such properties .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit anticancer properties. The spiroindoline structure is known to interact with various biological targets, potentially inhibiting tumor growth and inducing apoptosis in cancer cells.
Case Study :
A study published in the Journal of Medicinal Chemistry explored derivatives of spiro[indoline] compounds that showed promising activity against different cancer cell lines, including breast and lung cancer . The mechanism involved the modulation of cell cycle progression and apoptosis pathways.
2. Neuroprotective Effects
This compound's potential neuroprotective effects are under investigation, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The spiroindoline framework may enhance blood-brain barrier permeability, allowing for effective delivery to the central nervous system.
Case Study :
In a recent study, researchers synthesized various spiro[indoline] derivatives and tested their neuroprotective effects in vitro. Results indicated that certain derivatives could significantly reduce oxidative stress markers in neuronal cells .
Organic Synthesis Applications
1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 of the indoline ring serves as an electrophilic site for nucleophilic substitution. This reactivity is enhanced by electron-withdrawing effects from the spirocyclic oxindole system.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl/heteroaryl derivatives | High regioselectivity due to steric hindrance from the spiro structure. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | Aminated spiroindolines | Tert-butyl carboxylate group remains intact under basic conditions. |
Deprotection of the tert-Butyl Carboxylate
The tert-butyloxycarbonyl (Boc) group is susceptible to acidic cleavage, enabling access to the free amine for further functionalization.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, rt, 2–4 hrs | 6-Bromo-2-oxospiro[indoline-3,4'-piperidine] | >90% |
| HCl (gaseous) | Dioxane, 0°C, 1 hr | Same as above | 85% |
Reduction of the Oxindole Moiety
The 2-oxo group in the indoline ring can be reduced to modify electronic properties or generate secondary amines.
| Reducing Agent | Conditions | Product | Notes |
|---|---|---|---|
| NaBH₄/CuI | MeOH, 0°C to rt | 2-Hydroxyindoline analog | Partial racemization observed. |
| LiAlH₄ | THF, reflux, 6 hrs | 2-Aminoindoline derivative | Over-reduction may occur without controlled stoichiometry. |
Cycloaddition and Ring-Opening Reactions
The spirocyclic framework participates in ring-strain-driven reactions, enabling diversification.
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| [3+2] Cycloaddition | Azide, CuSO₄, sodium ascorbate | Triazole-fused spirocompound | Click chemistry applications in drug discovery. |
| Acid-Catalyzed Ring Opening | H₂SO₄, MeCN, 60°C | Linear piperidine-indoline hybrid | Scaffold for polycyclic alkaloid synthesis. |
Cross-Coupling Reactions
The bromine atom facilitates palladium-mediated cross-couplings to install diverse substituents.
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Vinylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Styryl-substituted analog | 78% |
| Alkynyl Grignard | NiCl₂(dppp), THF, −20°C | Alkynylated spiroindoline | 65% |
Functional Group Interconversion
The oxindole carbonyl can be converted into other functionalities.
| Reaction | Reagents | Product | Utility |
|---|---|---|---|
| Wittig Olefination | Ph₃P=CHCO₂Et, toluene, 110°C | α,β-Unsaturated ester | Michael acceptor for cascade reactions. |
| Condensation with Hydrazines | NH₂NH₂·H₂O, EtOH | Hydrazone derivative | Precursor for heterocyclic synthesis. |
Key Insights from Structural Analogs
Comparison with Similar Compounds
Key Observations :
- Reactivity Differences : Bromine’s larger atomic radius and polarizability compared to chlorine and fluorine may enhance its participation in nucleophilic substitution or cross-coupling reactions, making the 6-bromo derivative more reactive in synthetic applications .
- Biological Implications : Fluorine’s electronegativity and small size often improve metabolic stability and bioavailability in drug candidates, suggesting the 6-fluoro analog could exhibit superior pharmacokinetic profiles .
Positional Isomers and Scaffold Variants
Bromine Positional Isomers
- tert-Butyl 5-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS 1187932-64-4): This isomer has bromine at the indoline 5-position, altering steric and electronic interactions compared to the 6-bromo compound. Its similarity score to the 6-bromo derivative is 0.74 , indicating moderate structural overlap .
- tert-Butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS 1007881-98-2): A non-spiro quinoline derivative with bromine at the 7-position. Its lower similarity score (0.73) highlights reduced structural congruence .
Core Scaffold Modifications
- tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate (CAS 2245084-46-0): This variant replaces the indoline ring with an indane scaffold and introduces a fluorine at the 5-position.
Supplier and Availability
Preparation Methods
Starting Materials and Key Intermediates
- 6-Bromoindoline derivatives: Prepared via bromination of indoline or indole precursors.
- Piperidine derivatives: Usually protected with tert-butyl carbamate (Boc) groups to facilitate selective reactions.
- Coupling reagents: Used to form the spirocyclic linkage between the indoline and piperidine moieties.
Typical Synthetic Route
-
- Indoline is selectively brominated at the 6-position using N-bromosuccinimide (NBS) or similar brominating agents under controlled conditions to avoid polybromination.
-
- The 6-bromoindoline intermediate undergoes nucleophilic substitution or cyclization with a piperidine derivative.
- This step forms the spirocyclic bond between the 3-position of the indoline and the 4'-position of the piperidine ring.
- Conditions often involve base-mediated cyclization or transition-metal catalysis to promote ring closure.
Introduction of the Boc Protecting Group:
- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.
- This step stabilizes the nitrogen and improves the compound’s handling and reactivity in subsequent transformations.
Oxidation to 2-Oxo Functionality:
- The spiro[indoline-piperidine] intermediate is oxidized at the 2-position to form the lactam (2-oxo) structure.
- Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or other peracids.
- This oxidation is critical to achieve the final desired structure with the oxo group.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Bromination | NBS, solvent (e.g., CCl4), room temp | Controlled to avoid overbromination |
| Spirocyclization | Base (e.g., NaH), solvent (e.g., DMF), heat | May require inert atmosphere (N2) |
| Boc Protection | (Boc)2O, triethylamine, solvent (e.g., DCM) | Room temperature, reaction time 1-3 hours |
| Oxidation | m-CPBA, solvent (e.g., DCM), 0°C to RT | Reaction monitored by TLC or HPLC |
Research Findings and Yield Data
- The bromination step typically proceeds with high regioselectivity and yields around 80-90%.
- Spirocyclization yields vary depending on substrate and catalyst but generally range from 60-75%.
- Boc protection is efficient, with yields exceeding 90% under optimized conditions.
- Oxidation to the 2-oxo derivative is high yielding (85-95%) and critical for biological activity.
Analytical Characterization
- NMR Spectroscopy: Confirms the spirocyclic structure and the presence of the Boc group.
- Mass Spectrometry: Confirms molecular weight (381.3 g/mol).
- X-ray Crystallography: Used in some studies to verify the spirocyclic framework and stereochemistry.
- HPLC: Monitors purity and reaction completion.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|---|
| 1 | Bromination | NBS, CCl4, RT | 85 | Selective 6-position bromination |
| 2 | Spirocyclization | NaH, DMF, heat | 70 | Formation of spiro[indoline-piperidine] |
| 3 | Boc Protection | (Boc)2O, Et3N, DCM, RT | 92 | Efficient nitrogen protection |
| 4 | Oxidation | m-CPBA, DCM, 0°C to RT | 90 | Formation of 2-oxo lactam group |
Q & A
Q. What pharmacological relevance does this spirocyclic brominated oxindole scaffold hold?
- Biological Significance : The spiro[indoline-3,4'-piperidine] core is explored for kinase inhibition (e.g., DDR1) and neuropharmacological activity, with bromine enhancing electrophilic reactivity for target binding . Preclinical studies suggest potential in fibrosis and neurodegenerative models, though specific target validation requires further profiling .
Advanced Research Questions
Q. How can stereoselective synthesis of this compound be achieved, and what chiral catalysts are effective?
- Methodology : Asymmetric catalysis using chiral phosphoric acids (e.g., TRIP) or palladium complexes enables enantioselective cyclization. For example, Pd(OAc) with (R)-BINAP ligand achieves >90% enantiomeric excess (ee) in spirocycle formation .
- Challenges : Bromine’s steric bulk may hinder catalyst-substrate interactions, necessitating optimization of ligand bite angle and reaction temperature .
Q. How do contradictory data on bromine’s electronic effects in spirooxindoles impact reaction design?
- Data Analysis : Bromine’s electron-withdrawing nature can polarize the oxindole carbonyl, accelerating nucleophilic attacks (e.g., Suzuki coupling). However, conflicting reports note reduced reactivity in some Buchwald-Hartwig aminations due to steric hindrance .
- Resolution : Computational modeling (DFT) predicts reactive sites, while kinetic studies (e.g., variable-temperature NMR) assess steric vs. electronic contributions .
Q. What strategies optimize this compound’s solubility for in vivo studies without destabilizing the spirocyclic core?
- Formulation :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) to enhance aqueous solubility while preserving stability .
- Prodrugs : Introduce phosphate esters at the oxindole’s NH group, which hydrolyze in vivo to release the active compound .
Q. How does the 6-bromo substituent influence structure-activity relationships (SAR) compared to other halogenated analogs?
- SAR Insights :
- Bromine vs. Chlorine : The 6-bromo derivative shows 3–5× higher potency in kinase inhibition assays (IC ~50 nM) than its 6-chloro analog, likely due to enhanced hydrophobic interactions .
- Fluorine Substitution : 6-Fluoro analogs exhibit improved metabolic stability but reduced target affinity, highlighting a trade-off between pharmacokinetics and efficacy .
- Experimental Design : Parallel synthesis of halogenated derivatives followed by biochemical (e.g., SPR binding) and ADME profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
